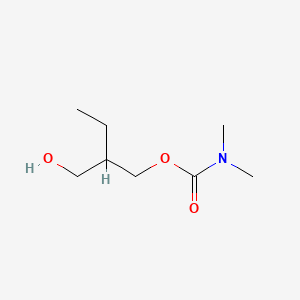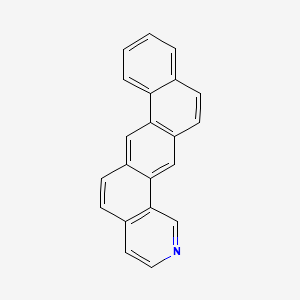
Phenanthro(3,2-h)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro(3,2-h)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N. It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenanthro(3,2-h)isoquinoline can be synthesized through a multi-step process starting from 1,4-phenanthroquinone. The synthesis involves a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions typically include heating the reactants in an inert atmosphere, such as argon, at elevated temperatures .
Industrial Production Methods
The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthro(3,2-h)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield partially hydrogenated isoquinolines .
Wissenschaftliche Forschungsanwendungen
Phenanthro(3,2-h)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of phenanthro(3,2-h)isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and activity. The compound’s aromatic structure allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in critical cellular pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthro(3,2-h)isoquinoline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phenanthro(2,3-h)isoquinoline: Another isoquinoline derivative with a slightly different fusion pattern of the benzene and pyridine rings.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
This compound stands out due to its higher molecular complexity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
24903-48-8 |
|---|---|
Molekularformel |
C21H13N |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
phenanthro[3,2-h]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-12-20-17(11-19(16)18)8-6-15-9-10-22-13-21(15)20/h1-13H |
InChI-Schlüssel |
HGMCWLNLXMIMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
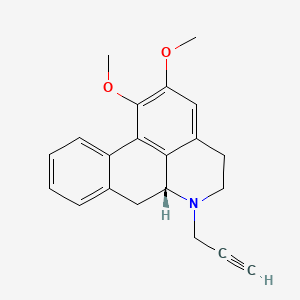

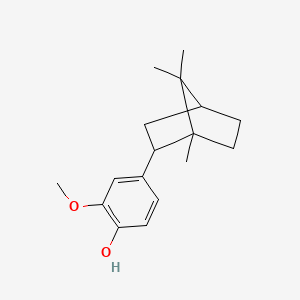

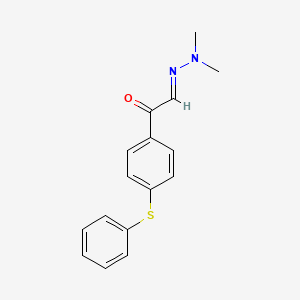
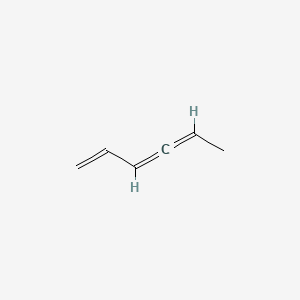

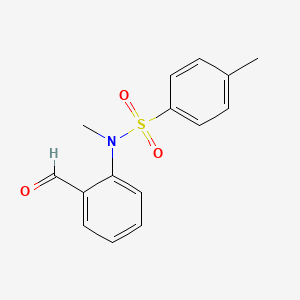
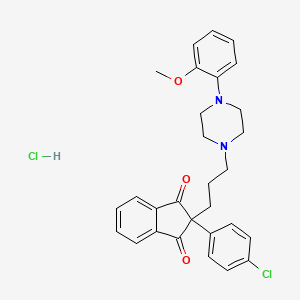
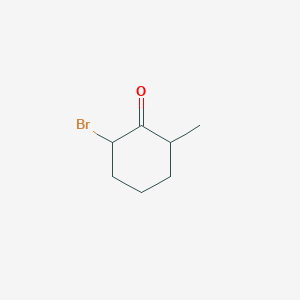
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

